molecular formula C8H14N2O3 B8198119 N'-(oxetan-3-ylidene)(tert-butoxy)carbohydrazide

N'-(oxetan-3-ylidene)(tert-butoxy)carbohydrazide

Cat. No.: B8198119
M. Wt: 186.21 g/mol
InChI Key: GXMBAHVKQWUATH-UHFFFAOYSA-N
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Description

N’-(oxetan-3-ylidene)(tert-butoxy)carbohydrazide: is a synthetic organic compound that features an oxetane ring and a carbohydrazide functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxetane ring imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(oxetan-3-ylidene)(tert-butoxy)carbohydrazide typically involves the following steps:

    Formation of the oxetane ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.

    Introduction of the carbohydrazide group: The oxetane intermediate is then reacted with tert-butyl carbazate in the presence of a suitable catalyst, such as a Lewis acid, to form the desired N’-(oxetan-3-ylidene)(tert-butoxy)carbohydrazide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(oxetan-3-ylidene)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds with diverse chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

N’-(oxetan-3-ylidene)(tert-butoxy)carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: The oxetane ring imparts desirable properties, such as stability and rigidity, making the compound useful in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and other biological processes.

Mechanism of Action

The mechanism of action of N’-(oxetan-3-ylidene)(tert-butoxy)carbohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The oxetane ring and carbohydrazide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N’-(oxetan-3-ylidene)(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as:

    N’-(oxetan-3-ylidene)carbohydrazide: Lacks the tert-butoxy group, which may affect its chemical reactivity and biological activity.

    N’-(tetrahydrofuran-3-ylidene)(tert-butoxy)carbohydrazide: Contains a tetrahydrofuran ring instead of an oxetane ring, which may influence its stability and reactivity.

    N’-(oxetan-3-ylidene)(tert-butoxy)carbohydrazone: Features a carbohydrazone group instead of a carbohydrazide group, potentially altering its chemical properties and applications.

The uniqueness of N’-(oxetan-3-ylidene)(tert-butoxy)carbohydrazide lies in the combination of the oxetane ring and the carbohydrazide group, which imparts distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-(oxetan-3-ylideneamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(11)10-9-6-4-12-5-6/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMBAHVKQWUATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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